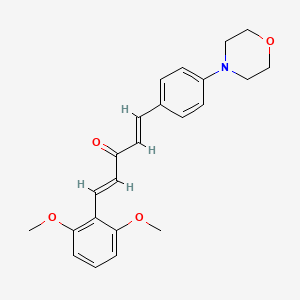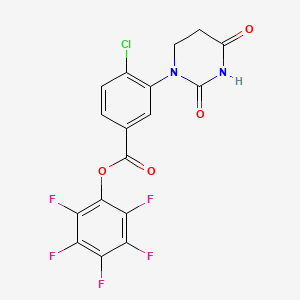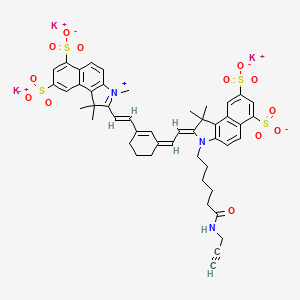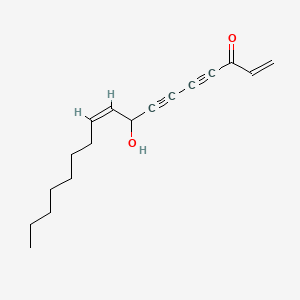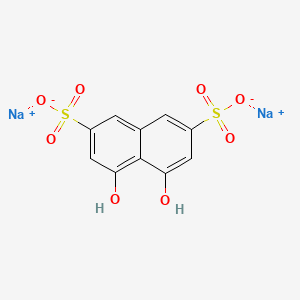
Chromotropic acid (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromotropic acid (disodium) is a chemical compound with the formula (HO)₂C₁₀H₄(SO₃Na)₂·2H₂OThis compound is widely used as a reagent in various analytical chemistry applications, particularly for the detection of formaldehyde and the quantitative determination of certain herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromotropic acid (disodium) can be synthesized through the sulfonation of 1,8-dihydroxynaphthalene. The reaction involves treating 1,8-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of chromotropic acid (disodium) involves large-scale sulfonation processes. The raw materials, including 1,8-dihydroxynaphthalene and sulfuric acid, are reacted in large reactors under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through recrystallization to obtain the disodium salt in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Chromotropic acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chromotropic acid (disodium) has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the detection of formaldehyde and the quantification of dipyrone in pharmaceutical preparations.
Biology: Employed in the detection of volatile organic acids and formaldehyde in biological samples.
Medicine: Utilized in the determination of certain drugs and their metabolites.
Industry: Applied in the textile industry for the detection of formaldehyde in fabrics.
Mecanismo De Acción
The mechanism of action of chromotropic acid (disodium) involves its ability to form colored complexes with specific analytes. For example, in the detection of formaldehyde, chromotropic acid reacts with formaldehyde in the presence of sulfuric acid to form a red-colored complex. This reaction is highly specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids .
Comparación Con Compuestos Similares
Chromotropic acid (disodium) can be compared with other similar compounds such as:
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate): Similar in structure but used primarily for the detection of metal ions.
Bathophenanthrolinedisulfonic acid disodium salt: Used for the detection of iron and other metal ions.
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
Chromotropic acid (disodium) is unique in its high specificity for formaldehyde detection, making it a valuable reagent in various analytical applications .
Propiedades
Fórmula molecular |
C10H6Na2O8S2 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
AFGPCIMUGMJQPD-UHFFFAOYSA-L |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


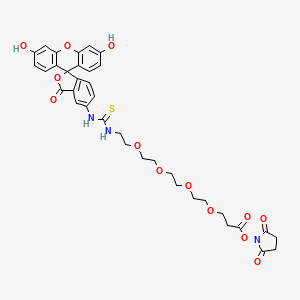
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
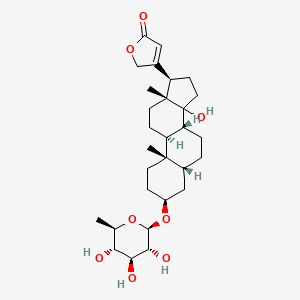
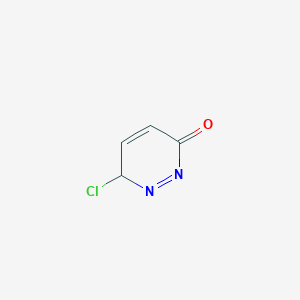
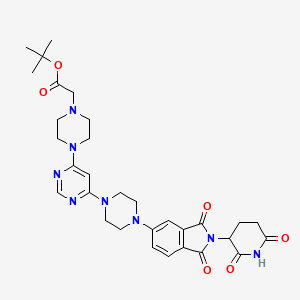
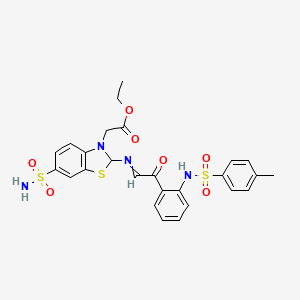
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
